molecular formula C15H30N4 B11745353 [3-(diethylamino)propyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

[3-(diethylamino)propyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11745353
M. Wt: 266.43 g/mol
InChI Key: GTABFULWBZKDJC-UHFFFAOYSA-N
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Description

3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features both an amine group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method involves the alkylation of a pyrazole derivative with a suitable alkyl halide, followed by the introduction of the diethylamino group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the successful synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine
  • 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine
  • 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness

The unique combination of the diethylamino group and the pyrazole ring in 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine provides distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H30N4

Molecular Weight

266.43 g/mol

IUPAC Name

N',N'-diethyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]propane-1,3-diamine

InChI

InChI=1S/C15H30N4/c1-5-18(6-2)11-7-9-16-12-15-8-10-17-19(15)13-14(3)4/h8,10,14,16H,5-7,9,11-13H2,1-4H3

InChI Key

GTABFULWBZKDJC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=CC=NN1CC(C)C

Origin of Product

United States

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